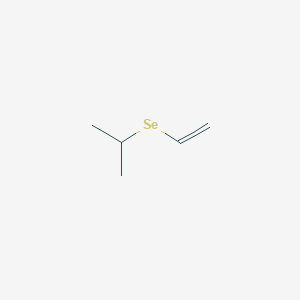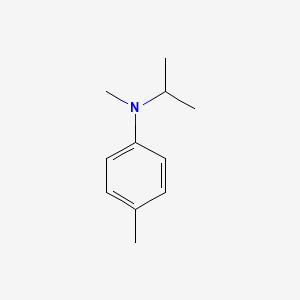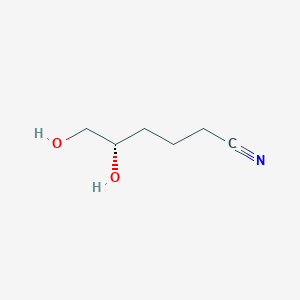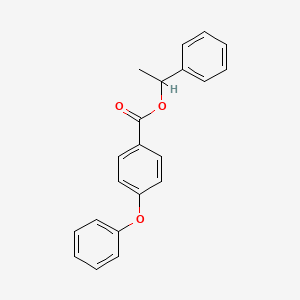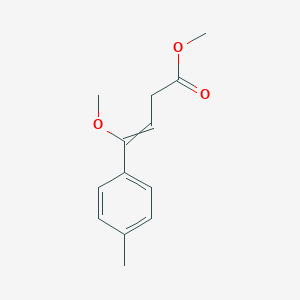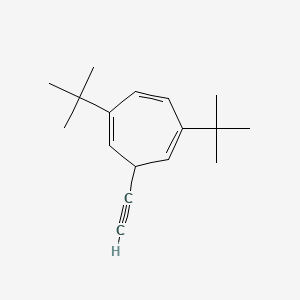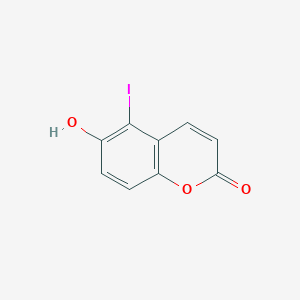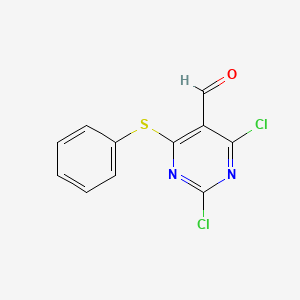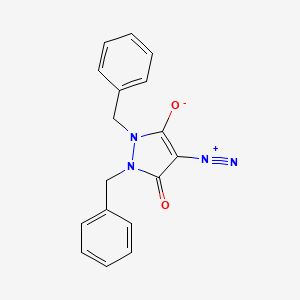
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of diazonium and benzyl groups further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in an acidic medium to facilitate the formation of the pyrazolone ring.
Introduction of Benzyl Groups: The next step involves the introduction of benzyl groups through a benzylation reaction. This can be achieved by reacting the pyrazolone intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Diazotization: The final step involves the diazotization of the benzylated pyrazolone. This is typically carried out by treating the compound with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Chemical Reactions Analysis
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in substitution reactions with nucleophiles such as amines, phenols, and thiols, leading to the formation of substituted pyrazolones.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form azo dyes. This reaction is typically carried out in an alkaline medium.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative. This reaction is usually carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of azo dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate involves its ability to undergo various chemical reactions due to the presence of the diazonium group. The diazonium group can act as an electrophile, facilitating substitution and coupling reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to the development of new therapeutic agents.
Comparison with Similar Compounds
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate can be compared with other similar compounds such as:
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: This compound also contains benzyl groups and a heterocyclic core but differs in its overall structure and reactivity.
Benzenesulfonyl fluoride, 2-[2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]: This compound features a similar pyrazolone core but has different substituents, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
93847-25-7 |
|---|---|
Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
1,2-dibenzyl-4-diazonio-5-oxopyrazol-3-olate |
InChI |
InChI=1S/C17H14N4O2/c18-19-15-16(22)20(11-13-7-3-1-4-8-13)21(17(15)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
HKVNYCRYHMXUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)N2CC3=CC=CC=C3)[N+]#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


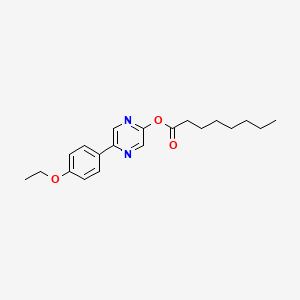
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
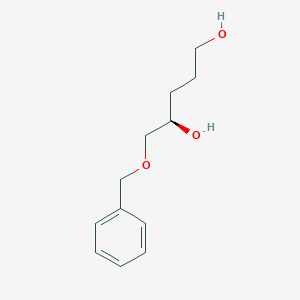
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
